(2S)-2-Amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride
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Description
(2S)-2-Amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride, also known as ACPD, is a synthetic compound that acts as an agonist for the metabotropic glutamate receptor. ACPD is commonly used in scientific research due to its ability to modulate glutamate transmission, which is involved in many physiological processes.
Scientific Research Applications
Synthesis Techniques
A study by Katritzky et al. (2004) showcased the use of microwave reactions for the facile synthesis of oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions with short reaction times. This research provides a methodological advancement in the synthesis of complex organic compounds, which could include derivatives of the specified amino acid (Katritzky, Cai, Suzuki, & Singh, 2004).
Chelating Agents
Dobosz et al. (1998) explored the transformation of an amino group into an oxime and the carboxylic group into a hydroxamic function, leading to a more powerful chelating agent for Cu2+ and Ni2+ ions. This research suggests potential applications in metal ion chelation and removal, which could be relevant to environmental cleanup or metal recovery processes (Dobosz, Fritsky, Karaczyn, Kozłowski, Sliva, & Świątek-Kozłowska, 1998).
Novel Compounds and Their Applications
Ghandi, Zarezadeh, and Taheri (2011) reported on the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction, which might indicate potential applications in pharmaceuticals or materials science (Ghandi, Zarezadeh, & Taheri, 2011).
Corrosion Inhibition
Khaled (2003) explored the inhibitive action of benzimidazole derivatives against the corrosion of iron in acidic solutions, highlighting the potential use of similar compounds in protecting metals from corrosion (Khaled, 2003).
properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(5(10)11)1-3-2-8-6(12)9-3;/h2,4H,1,7H2,(H,10,11)(H2,8,9,12);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMSSQEJKZKHJ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2580100-34-9 |
Source
|
Record name | (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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